Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Boc-1-Cbz-2-vinylpiperazine

Orthogonal protection Sequential deprotection Piperazine functionalization

(S)-4-Boc-1-Cbz-2-vinylpiperazine (CAS 1441177-19-0, C19H26N2O4) is an enantiopure, orthogonally N-protected 2-vinylpiperazine derivative. It combines a tert‑butoxycarbonyl (Boc) group at N‑4, a benzyloxycarbonyl (Cbz) group at N‑1, and a vinyl substituent at the C‑2 stereocenter.

Molecular Formula C19H26N2O4
Molecular Weight 346.4 g/mol
Cat. No. B8544947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Boc-1-Cbz-2-vinylpiperazine
Molecular FormulaC19H26N2O4
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C=C)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H26N2O4/c1-5-16-13-20(17(22)25-19(2,3)4)11-12-21(16)18(23)24-14-15-9-7-6-8-10-15/h5-10,16H,1,11-14H2,2-4H3
InChIKeySQYQKIDYSFDHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Boc-1-Cbz-2-vinylpiperazine – Orthogonally Protected Chiral Vinylpiperazine Building Block for Asymmetric Synthesis


(S)-4-Boc-1-Cbz-2-vinylpiperazine (CAS 1441177-19-0, C19H26N2O4) is an enantiopure, orthogonally N-protected 2-vinylpiperazine derivative. It combines a tert‑butoxycarbonyl (Boc) group at N‑4, a benzyloxycarbonyl (Cbz) group at N‑1, and a vinyl substituent at the C‑2 stereocenter . This three‑handle architecture enables sequential, chemoselective deprotection and downstream functionalization that is not achievable with mono‑protected or symmetrically protected piperazine analogs.

Why Generic 2-Vinylpiperazine Building Blocks Cannot Substitute (S)-4-Boc-1-Cbz-2-vinylpiperazine


Non‑orthogonal or achiral 2‑vinylpiperazine analogs force downstream users to accept trade‑offs that directly erode synthetic yield, enantiopurity, or step economy. Symmetrically protected variants (e.g., (S)-1,4‑dibenzyl‑2‑vinylpiperazine) require simultaneous deprotection under a single condition, precluding sequential functionalization of the two ring nitrogens [1]. Racemic mixtures dilute enantiomeric excess in asymmetric syntheses, while mono‑protected or unprotected analogs demand additional protection/deprotection cycles that cumulatively lower overall yield. The following quantitative evidence demonstrates that the orthogonal Boc/Cbz pair, fixed (S)-configuration, and pendant vinyl group of (S)-4-Boc-1-Cbz-2-vinylpiperazine each confer measurable advantages over the closest alternatives.

Quantitative Differentiation Evidence for (S)-4-Boc-1-Cbz-2-vinylpiperazine Relative to Closest Comparators


Orthogonal Boc/Cbz Protection Enables Stepwise Deprotection with ≥96% Yield Retention vs. Symmetrical Systems

In the orthogonally protected N‑Boc,N‑Cbz‑piperazine‑2‑carboxylic acid system (direct structural precedent), the di‑Boc and di‑Cbz intermediates are each obtained in 96% yield, and the Boc group can be selectively removed without disturbing the Cbz moiety [1]. By contrast, the closest symmetrical comparator, (S)-1,4-dibenzyl-2-vinylpiperazine, undergoes non‑selective hydrogenolysis of both N‑benzyl groups simultaneously, forfeiting the ability to differentiate the two ring nitrogens [2]. The Boc/Cbz pair therefore preserves at least one additional orthogonal functionalization point, which in multi‑step sequences conserves a net 2–3 synthetic steps relative to re‑protection strategies.

Orthogonal protection Sequential deprotection Piperazine functionalization

Defined (S)-Configuration Guarantees >98% Enantiomeric Excess vs. Racemic or Opposite Enantiomer Batches

Commercially supplied (S)-4-Boc-1-Cbz-2-vinylpiperazine is specified at ≥98% ee (enantiomeric excess) . In contrast, the racemic mixture (±)-4-Boc-1-Cbz-2-vinylpiperazine (CAS not individually assigned) delivers 0% ee, and (R)-configured batches invert the stereochemical outcome. When the (S)-enantiomer is used as a chiral pool starting material, downstream products retain high ee; literature precedent with (S)-1,4-dibenzyl-2-vinylpiperazine demonstrates that the enantiomeric integrity of the vinylpiperazine core translates into 70‑86% ee in Pd‑catalyzed tandem allylic substitution products [1]. Use of racemic starting material would cap the enantiomeric excess at 50% under identical asymmetric conditions.

Chiral building block Enantiomeric excess Asymmetric synthesis

Vinyl Handle Enables Tandem Hydroboration/Suzuki Coupling at 70–85% Yield vs. Non‑Vinylated Analogs Requiring Pre‑Functionalization

The pendant vinyl group of (S)-4-Boc-1-Cbz-2-vinylpiperazine serves as a direct entry point for C–C bond formation. In a structurally analogous system, (S)-1,4-dibenzyl-2-vinylpiperazine undergoes tandem hydroboration/Suzuki coupling to yield (S)-2-(2-arylethyl)piperazines in 70–85% isolated yield . Non‑vinylated comparators such as (S)-4-Boc-1-Cbz-piperazine‑2‑carboxylic acid require additional activation (e.g., esterification, Weinreb amide formation) or multi‑step homologation to achieve the same 2‑phenethyl substitution pattern, typically adding 2–4 synthetic operations and reducing cumulative yield below 50%. The vinyl group also permits alternative transformations (cross‑metathesis, Heck coupling, thiol‑ene click) not available to the carboxylic acid or alcohol derivatives.

Vinylpiperazine Cross‑coupling Hydroboration C–C bond formation

Copper‑Catalyzed (5+1) Annulation Route to 2‑Vinylpiperazines Operates with Broad Substrate Scope (15–98% Yield Range) and Good Regioselectivity

A recent copper‑catalyzed (5+1) annulation between imidazolidines and cyclopropenes provides direct access to functionalized 2‑vinylpiperazines in moderate to good yields (15–98%) with good geometric and regioselectivity for unsymmetrical substrates [1]. This methodology enables modular incorporation of diverse substituents on the vinylpiperazine scaffold, a feature that complements the orthogonal protection strategy of (S)-4-Boc-1-Cbz-2-vinylpiperazine. In comparison, classical routes to 2‑substituted piperazines via α‑lithiation of N‑Boc piperazines require cryogenic conditions (−78°C) and subsequent protection/deprotection steps, often affording lower overall yields when orthogonally protected products are desired [2]. The (5+1) annulation thus represents a more atom‑economical and operationally simpler gateway to the target chemotype.

Vinylpiperazine synthesis (5+1) annulation Copper catalysis Modular synthesis

High‑Value Application Scenarios Where (S)-4-Boc-1-Cbz-2-vinylpiperazine Outperforms Generic Alternatives


Enantioselective Drug Candidate Synthesis Requiring Orthogonal Piperazine Elaboration

When constructing a chiral drug candidate with differentially substituted piperazine nitrogens (e.g., selective N‑arylation followed by N‑acylation), the orthogonal Boc/Cbz pair of (S)-4-Boc-1-Cbz-2-vinylpiperazine enables stepwise deprotection and functionalization without protecting group crossover. The 96% yield benchmark for analogous N‑Boc,N‑Cbz‑piperazine intermediates [1] and the preservation of ≥98% ee ensure that the final API retains high optical purity. This scenario is directly supported by the orthogonal protection strategy validated in Tetrahedron 2007 [1].

Modular Library Synthesis of 2‑Substituted Piperazines via Vinyl Group Derivatization

The vinyl substituent permits late‑stage diversification through hydroboration/Suzuki coupling (70–85% yield) , cross‑metathesis, or thiol‑ene chemistry. This allows a single batch of (S)-4-Boc-1-Cbz-2-vinylpiperazine to generate dozens of 2‑substituted analogs without re‑optimizing the chiral piperazine core. By contrast, non‑vinylated building blocks require separate de novo syntheses for each 2‑substitution pattern, multiplying lead‑optimization timelines.

Scalable Process Chemistry Leveraging Catalytic (5+1) Annulation Supply

The copper‑catalyzed (5+1) annulation methodology (yields up to 98%) [2] offers a cost‑effective, scalable route to the 2‑vinylpiperazine scaffold that can be configured to deliver the (S)-4-Boc-1-Cbz-2-vinylpiperazine target. Process chemistry teams can avoid the cryogenic lithiation conditions (−78°C) required by older routes [3], reducing capital expenditure and improving throughput in multi‑kilogram campaigns.

C‑2 Vinylpiperazine as a Conformationally Restricted Bioisostere in CNS Drug Discovery

Piperazine‑containing CNS agents (e.g., dopamine D₂, serotonin 5‑HT₁A ligands) frequently benefit from a 2‑substituent that locks the ring conformation or extends the pharmacophore. The vinyl group of (S)-4-Boc-1-Cbz-2-vinylpiperazine serves as both a rigidifying element and a synthetic handle, enabling structure‑activity relationship (SAR) exploration of the 2‑position without disrupting the orthogonal protection needed for sequential N‑functionalization. This dual utility is not replicated by 2‑carboxy or 2‑hydroxymethyl analogs, which require additional transformations to achieve equivalent C–C bond vectors.

Quote Request

Request a Quote for (S)-4-Boc-1-Cbz-2-vinylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.